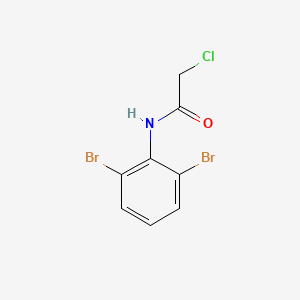

2-Chloro-N-(2,6-dibromophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,6-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2ClNO/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOGQWAYGUYXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855705 | |

| Record name | 2-Chloro-N-(2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857624-07-8 | |

| Record name | 2-Chloro-N-(2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-(2,6-dibromophenyl)acetamide: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications

Introduction & Chemical Identity

In the realm of advanced organic synthesis and drug development, alpha-chloroacetamides serve as highly versatile bifunctional building blocks. 2-Chloro-N-(2,6-dibromophenyl)acetamide is a conformationally restricted, sterically hindered aromatic amide that functions as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals.

The presence of two bulky bromine atoms at the ortho positions (2,6) of the phenyl ring forces the amide plane to sit almost perpendicular to the aromatic ring, a structural feature that imparts significant resistance to enzymatic hydrolysis in vivo. Meanwhile, the alpha-chloro group acts as an accessible electrophilic center, primed for downstream bimolecular nucleophilic substitution (SN2) reactions.

Database Ambiguity and CAS Registry

When sourcing this compound, researchers must navigate overlapping registry data. The primary and most structurally accurate CAS number for 2-Chloro-N-(2,6-dibromophenyl)acetamide is 857624-07-8 [1]. However, commercial chemical databases and suppliers frequently misattribute or co-list this compound under the alternate CAS number 96686-52-1 , which is also associated with its regioisomer, 2-chloro-N-(2,4-dibromophenyl)acetamide[2].

Physicochemical Properties

To facilitate accurate reaction planning and analytical tracking, the core quantitative data for 2-Chloro-N-(2,6-dibromophenyl)acetamide is summarized below:

| Property | Value / Description |

| IUPAC Name | 2-chloro-N-(2,6-dibromophenyl)acetamide |

| Primary CAS Number | 857624-07-8 |

| Alternate CAS Number | 96686-52-1 (Subject to database overlap) |

| Molecular Formula | C8H6Br2ClNO |

| Molecular Weight | 327.40 g/mol |

| Appearance | Off-white to white crystalline solid |

| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO; Insoluble in water |

| Reactive Moieties | Aryl bromide (cross-coupling), Amide (H-bonding), Alkyl chloride (Electrophile) |

Mechanistic Synthesis Pathway

The synthesis of 2-Chloro-N-(2,6-dibromophenyl)acetamide is achieved via the N-acylation of 2,6-dibromoaniline using chloroacetyl chloride. Due to the extreme electron-withdrawing nature and steric bulk of the two ortho-bromine atoms, the nucleophilicity of the aniline nitrogen is significantly reduced compared to unsubstituted aniline. Therefore, the reaction requires a highly reactive acylating agent and a non-nucleophilic acid scavenger to drive the reaction to completion.

Mechanistic synthesis pathway of 2-Chloro-N-(2,6-dibromophenyl)acetamide via N-acylation.

Optimized Experimental Protocol: Self-Validating Synthesis

The following step-by-step methodology is designed to maximize yield while preventing the formation of di-acylated byproducts. Every step is engineered as a self-validating system to ensure high purity.

Step 1: Reaction Setup

-

Action: Charge a dry, argon-flushed round-bottom flask with 2,6-dibromoaniline (1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive chloroacetyl chloride. DCM is chosen because it solubilizes both the starting aniline and the resulting amide while remaining entirely inert to the acylation conditions.

Step 2: Base Addition

-

Action: Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (1.2 equiv) to the solution.

-

Causality: A non-nucleophilic tertiary amine is required to scavenge the HCl byproduct. Without this base, the generated HCl would protonate the unreacted 2,6-dibromoaniline, forming an unreactive anilinium salt and artificially halting the reaction at 50% conversion.

Step 3: Thermal Control

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The acylation reaction is highly exothermic. Lowering the kinetic energy of the system strictly suppresses the formation of the di-acylated byproduct (N,N-bis(chloroacetyl)-2,6-dibromoaniline).

Step 4: Electrophile Addition

-

Action: Add chloroacetyl chloride (1.05 equiv) dropwise over 15–30 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This kinetic control favors mono-acylation over di-acylation.

Step 5: Reaction Monitoring

-

Action: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to 2,6-dibromoaniline disappears, replaced entirely by a lower-Rf spot corresponding to the more polar amide product.

Step 6: Quench and Workup

-

Action: Quench the reaction with saturated aqueous NaHCO3. Perform liquid-liquid extraction, washing the organic layer sequentially with 1M HCl, water, and brine.

-

Self-Validation: The NaHCO3 neutralizes residual chloroacetyl chloride. The subsequent 1M HCl wash is a critical self-purifying step: it selectively protonates any trace unreacted aniline and the tertiary amine base, pulling them into the aqueous layer and leaving only the neutral amide product in the organic phase.

Step 7: Isolation

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the pure product.

Downstream Applications in Drug Discovery

The true value of 2-Chloro-N-(2,6-dibromophenyl)acetamide lies in its downstream reactivity. The alpha-carbon is highly susceptible to nucleophilic attack. By reacting this intermediate with various nucleophiles, researchers can rapidly generate libraries of biologically active compounds.

For example, substitution with secondary amines yields analogues of lidocaine (a local anesthetic and antiarrhythmic drug), where the 2,6-dibromo substitution provides superior metabolic stability compared to the traditional 2,6-dimethyl substitution [3].

Downstream diversification of the alpha-chloroacetamide scaffold via SN2 substitution.

Analytical Characterization Standards

To verify the structural integrity of the synthesized batch, the following analytical benchmarks should be observed:

-

1H NMR (CDCl3 or DMSO-d6): The most diagnostic signal is the disappearance of the broad singlet corresponding to the aniline -NH2 protons (~4.0 ppm) and the appearance of a distinct, sharp singlet integrating to 2 protons at ~4.2–4.3 ppm , which corresponds to the -CH2-Cl group. A broad singlet further downfield (~8.0–8.5 ppm) will confirm the presence of the new amide -NH proton.

-

Mass Spectrometry (LC-MS): Due to the presence of two bromine atoms and one chlorine atom, the mass spectrum will display a highly characteristic isotopic cluster. The molecular ion peak will show a distinct M, M+2, M+4, M+6 pattern reflecting the natural isotopic distributions of 79Br/81Br and 35Cl/37Cl.

References

-

ChemSigma. "857624-07-8 2-Chloro-N-(2,6-dibromophenyl)acetamide". ChemSigma Product Index. Available at:[Link]

An In-depth Technical Guide to 2-Chloro-N-(2,6-disubstituted-phenyl)acetamides: A Case Study on a Key Pharmaceutical Intermediate

A Note to the Researcher: Initial searches for "2-Chloro-N-(2,6-dibromophenyl)acetamide" did not yield sufficient specific data—such as validated protocols or comprehensive spectroscopic analyses—to construct a robust technical guide. However, the chemical literature is rich with information on structurally analogous compounds. This guide will, therefore, focus on the well-characterized and industrially significant analogue, 2-Chloro-N-(2,6-dimethylphenyl)acetamide , as a representative model for this class of molecules. The principles of synthesis, characterization, and handling discussed herein are broadly applicable to its dibrominated counterpart.

Introduction: The Significance of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 2-chloro-2',6'-acetoxylidide, is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a reactive chloroacetyl group appended to a sterically hindered aniline derivative, makes it a versatile building block. Most notably, it is an indispensable precursor in the industrial production of the widely used local anesthetic, Lidocaine.[1] Understanding the chemical properties, synthesis, and handling of this compound is fundamental for professionals in drug development and process chemistry.

Molecular Structure and Chemical Properties

The structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is characterized by a planar amide linkage between a chloroacetic acid moiety and a 2,6-dimethylaniline ring. The two methyl groups ortho to the amide nitrogen force the phenyl ring to be twisted out of the plane of the amide group, which has significant implications for its reactivity and crystalline structure.[2]

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [3] |

| Molecular Weight | 197.66 g/mol | [3] |

| CAS Number | 1131-01-7 | [4] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Solubility | Less soluble in water, more soluble in organic solvents | [4] |

| XLogP3 | 1.9 | [3] |

Synthesis Protocol: Acylation of 2,6-Dimethylaniline

The most common and straightforward synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This is an electrophilic acyl substitution at the nitrogen atom.

Rationale of the Experimental Design

The reaction is typically carried out in an inert solvent to facilitate mixing and control the reaction temperature. A base is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it unreactive. The choice of base and solvent can influence the reaction rate and purity of the final product.

Step-by-Step Experimental Protocol

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable inert solvent such as toluene or dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

-

Step 2: Acylation

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Step 3: Work-up

-

Wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, and finally with brine.

-

Separate the organic layer.

-

-

Step 4: Isolation and Purification

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Spectroscopic Characterization

Unambiguous identification of the synthesized product is crucial. The following are the expected spectroscopic features for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

¹H NMR Spectroscopy

-

A singlet corresponding to the six protons of the two methyl groups on the phenyl ring.

-

A singlet for the two protons of the chloromethyl group.

-

A multiplet pattern for the three aromatic protons on the phenyl ring.

-

A broad singlet for the amide N-H proton.

¹³C NMR Spectroscopy

-

Signals for the two equivalent methyl carbons.

-

A signal for the chloromethyl carbon.

-

Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted positions.

-

A downfield signal for the carbonyl carbon of the amide group.[5]

Infrared (IR) Spectroscopy

-

A characteristic N-H stretching vibration in the region of 3200-3300 cm⁻¹.

-

A strong C=O (amide I) stretching vibration around 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

A C-Cl stretching vibration, typically in the fingerprint region.[3][6]

Mass Spectrometry

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[7][8]

Applications in Drug Development

The primary application of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is as a key intermediate in the synthesis of Lidocaine.[1]

Synthesis of Lidocaine

Lidocaine is synthesized by the nucleophilic substitution of the chlorine atom in 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine.

Visualization of the Conversion to Lidocainedot

Sources

- 1. apicule.com [apicule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]

- 6. chegg.com [chegg.com]

- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Predicted Biological Activity of 2-Chloro-N-(2,6-dibromophenyl)acetamide

Introduction: Deconstructing a Molecule of Interest

The compound 2-Chloro-N-(2,6-dibromophenyl)acetamide belongs to the versatile class of α-haloacetamides, a scaffold of significant interest in medicinal chemistry. Its structure is characterized by three key features: a reactive chloroacetyl group , a central amide linkage , and a 2,6-dibromophenyl ring . The inherent reactivity of the chloroacetyl moiety, combined with the conformational constraints imposed by the sterically hindered 2,6-disubstituted aromatic ring, suggests a high potential for specific and potent biological activity.

This technical guide will dissect the probable biological profile of 2-Chloro-N-(2,6-dibromophenyl)acetamide by drawing parallels with extensively studied analogs. We will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, grounded in the established mechanisms of action for this chemical class. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental designs to explore the therapeutic potential of this compound.

Synthesis and Chemical Reactivity: The Electrophilic Core

The synthesis of N-aryl acetamides is typically straightforward, most commonly achieved via the acylation of an aniline with an acyl chloride. For the title compound, this would involve the reaction of 2,6-dibromoaniline with chloroacetyl chloride, often in the presence of a mild base to quench the HCl byproduct.

Caption: Workflow diagram for the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of 2-Chloro-N-(2,6-dibromophenyl)acetamide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi). [1]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Conclusion and Future Directions

While direct biological data for 2-Chloro-N-(2,6-dibromophenyl)acetamide is currently lacking, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its therapeutic potential. The presence of the reactive chloroacetyl moiety is a strong predictor of cytotoxic activity against cancer cells and broad-spectrum antimicrobial effects . The N-(2,6-dibromophenyl)acetamide core suggests a potential for anti-inflammatory and analgesic properties , possibly through the inhibition of COX enzymes.

The next logical steps for researchers are clear:

-

Chemical Synthesis and Characterization: Synthesize and confirm the structure of 2-Chloro-N-(2,6-dibromophenyl)acetamide.

-

In Vitro Screening: Perform the key experimental protocols outlined in this guide (e.g., SRB/MTT assay, MIC determination) against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: If promising activity is observed, subsequent studies should focus on elucidating the precise mechanism, such as testing for GST or COX enzyme inhibition.

-

Analog Synthesis: Initiate a medicinal chemistry program to synthesize analogs by modifying the substitution on the phenyl ring to develop structure-activity relationships and optimize for potency and selectivity.

This predictive guide serves as the foundational blueprint for unlocking the potential of 2-Chloro-N-(2,6-dibromophenyl)acetamide as a novel therapeutic agent.

References

-

ACS Publications. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

-

Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). Available from: [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- NCI. (2021). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation.

- Al-Ostoot, F. H., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

- Google Patents. Preparation method of 2,6-dichlorodiphenylamine.

- Lesyk, R., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.

-

LookChem. Cas 1131-01-7,2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

- Bravo, J. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.

- Google Patents. Process for preparing acetanilides.

- JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX.

- Yamane, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.

- Markees, D. G., et al. (1968). The Synthesis and Biological Activity of Substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry.

- Ilavarasan, R., et al. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives.

- Khan, I., et al. (2016).

-

ResearchGate. (2018). The chemical structure of 2-chloro-N-phenylacetamide. ResearchGate. Available from: [Link]

- Akhtar, M. J., et al. (2019).

- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online.

-

PubChem. 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

-

European Patent Office. Process for the preparation of 2-chloro and 2,6-dichloroanilines. Available from: [Link]

-

Academia.edu. (PDF) 2-Chloro-N-phenylacetamide. Available from: [Link]

- Journals Of University Eloued. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Journals Of University Eloued.

Sources

2-Chloro-N-(2,6-dibromophenyl)acetamide literature review

An In-depth Technical Guide to 2-Chloro-N-(2,6-dibromophenyl)acetamide: Synthesis, Properties, and Potential Applications

Introduction

2-Chloro-N-(2,6-dibromophenyl)acetamide is a halogenated aromatic amide. As a member of the N-substituted-2-chloroacetamide class, it holds significant interest for researchers in medicinal chemistry and drug development. This class of compounds is recognized for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core structure, featuring a reactive α-chloroacetamide group attached to a substituted phenyl ring, provides a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.[2] The presence of the chloroacetamide moiety is often critical for the observed biological effects.[1] This guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential applications of 2-Chloro-N-(2,6-dibromophenyl)acetamide, drawing insights from structurally related analogs to build a predictive framework for its utility.

Chemical Properties and Synthesis

While specific experimental data for 2-Chloro-N-(2,6-dibromophenyl)acetamide is not extensively detailed in public literature, its properties can be inferred from analogous compounds. It is expected to be a solid at room temperature with low solubility in water but higher solubility in organic solvents, a characteristic attributed to the hydrophobic nature of the dibromophenyl group.[3] The key structural features are the amide functional group and the electrophilic carbon attached to the chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[3]

Synthesis Pathway

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the acylation of an appropriate aniline with chloroacetyl chloride. For the title compound, this involves the reaction of 2,6-dibromoaniline with chloroacetyl chloride, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis workflow for 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Experimental Protocol: Synthesis

The following protocol is a representative method adapted from the synthesis of similar N-aryl-2-chloroacetamides.[1][4][5]

-

Preparation: In a round-bottom flask, dissolve 2,6-dibromoaniline (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or sodium bicarbonate in an anhydrous inert solvent like dichloromethane (DCM) or toluene.

-

Reaction: Cool the mixture in an ice bath to 0°C with continuous stirring.

-

Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains low.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-20 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[1][4]

-

Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

-

Purification: Filter the solid precipitate, wash thoroughly with water to remove any remaining salts, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Chloro-N-(2,6-dibromophenyl)acetamide.[4]

Potential Biological Activities and Mechanism of Action

The N-substituted-2-chloroacetamide scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities. The α-chloro group is a key pharmacophore, enhancing the bioactivity of the molecule.[1][4]

Antimicrobial Activity

Studies on analogous compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated bactericidal activity against pathogens like Klebsiella pneumoniae.[4][6] The presence of the chlorine atom was found to be essential for this biological activity.[4] Molecular docking studies suggest that these molecules may act by inhibiting penicillin-binding proteins, which are crucial for bacterial cell wall synthesis, ultimately leading to cell lysis.[4] The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics like ciprofloxacin has shown synergistic effects, highlighting its potential to combat drug resistance.[6]

Anticancer Activity

N-Aryl-2-chloroacetamide derivatives have shown potent antiproliferative activity against various human cancer cell lines.[2] The mechanism of action is often attributed to the ability of the reactive chloromethyl group to form covalent bonds with biological targets.[2] One hypothesized mechanism involves the inhibition of key cellular enzymes, such as glutathione S-transferase (GST), which plays a role in detoxification and drug resistance in cancer cells.[1] By interfering with critical cell signaling pathways, these compounds can induce cell cycle arrest and apoptosis.[2]

Caption: Hypothesized anticancer mechanism of N-aryl-2-chloroacetamides.

Applications in Research and Drug Development

The primary application of compounds like 2-Chloro-N-(2,6-dibromophenyl)acetamide is as a key starting material (KSM) or intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[7][8] For instance, the structurally similar 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a crucial intermediate in the industrial synthesis of the local anesthetic Lidocaine and the antianginal drug Ranolazine.[7][8] This established role for the chloroacetamide scaffold underscores the potential of the dibrominated analog as a building block for novel pharmaceutical agents where the bromine atoms could be used to modulate lipophilicity, metabolic stability, or to serve as handles for further chemical elaboration.

Toxicology and Safety Profile

While no specific toxicological data exists for 2-Chloro-N-(2,6-dibromophenyl)acetamide, information on related compounds provides a basis for handling and safety precautions. The parent compound, 2-chloroacetamide, has low acute dermal toxicity but is classified as toxic if swallowed.[9] Materials in this class are generally considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]

| Hazard Classification | Description | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[12] | GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[12] | GHS07 | Warning |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[10][12] | GHS07 | Warning |

Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][12]

Experimental Protocol: In Vitro Antimicrobial Assay (MIC Determination)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain, based on methods used for similar acetamides.[4]

-

Preparation: Prepare a stock solution of 2-Chloro-N-(2,6-dibromophenyl)acetamide in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Bacterial Culture: Grow the target bacterial strain (e.g., K. pneumoniae) in an appropriate broth medium overnight to reach the logarithmic growth phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of final concentrations.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the plate (except for negative controls) with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

2-Chloro-N-(2,6-dibromophenyl)acetamide is a halogenated acetamide with significant, albeit largely unexplored, potential in synthetic and medicinal chemistry. Based on the well-documented activities of its structural analogs, it is a promising candidate for investigation as an antimicrobial or anticancer agent. Its primary value likely lies in its role as a versatile chemical intermediate for the synthesis of novel APIs.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a robust, high-yield synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).

-

Biological Screening: Systematically evaluating its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should aim to elucidate its specific molecular targets and mechanisms of action.

-

Analogue Synthesis: Using the 2-Chloro-N-(2,6-dibromophenyl)acetamide core to synthesize a library of derivatives to explore structure-activity relationships (SAR).

By pursuing these avenues of research, the scientific community can fully unlock the potential of this and other related halogenated acetamides in the ongoing quest for new and more effective therapeutic agents.

References

- National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment. Australian Government Department of Health.

- PrepChem. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V). PrepChem.com.

- Cordeiro, R. A., et al. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.

- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica.

- European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1.

- BenchChem. (n.d.). Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. ChemicalBook.

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST WebBook.

- PubChem. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. PubChem.

- Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.

- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem.

- Echemi. (2019, July 15). 2-Chloro-N-(2,6-dichlorophenyl)

- Fisher Scientific. (2011, February 9). SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Fisher Scientific.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- BenchChem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)acetophenone. BenchChem.

- BenchChem. (n.d.). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. BenchChem.

- Punagri. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reliable KSM. Punagri.

- Apicule. (n.d.). 2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7). Apicule.

- Gowda, B. T., et al. (2016, February 2). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.

- Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scielo.br [scielo.br]

- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reliable KSM [punagri.com]

- 8. apicule.com [apicule.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. capotchem.com [capotchem.com]

- 11. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Spectroscopic Analysis of 2-Chloro-N-(2,6-dibromophenyl)acetamide: A Technical Overview

A comprehensive search for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-Chloro-N-(2,6-dibromophenyl)acetamide has revealed a significant lack of publicly available information. This scarcity prevents the creation of a detailed technical guide based on empirical data for this specific compound. Chemical suppliers of related compounds, such as Sigma-Aldrich for 2-Chloro-N-(2,6-dibromo-4-chloro-phenyl)-acetamide, explicitly state that analytical data is not collected for these rare chemicals[1].

This guide will, therefore, provide a theoretical framework for the expected spectroscopic characteristics of 2-Chloro-N-(2,6-dibromophenyl)acetamide. This predictive analysis is based on the fundamental principles of each spectroscopic technique and by drawing parallels with structurally similar, well-characterized haloacetamides.

Predicted Spectroscopic Data

The structural features of 2-Chloro-N-(2,6-dibromophenyl)acetamide, including the chloroacetyl group, the amide linkage, and the disubstituted aromatic ring, will give rise to characteristic signals in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign signals to specific protons. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct sets of signals:

-

Aromatic Protons: The three protons on the dibromophenyl ring will likely appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and acetamido substituents.

-

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected, likely in the region of δ 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

-

Methylene Protons (-CH₂Cl): A singlet for the two protons of the chloromethyl group is anticipated, typically in the range of δ 4.0-4.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton:

-

Carbonyl Carbon (-C=O): A signal for the amide carbonyl carbon is expected in the downfield region, around δ 165-175 ppm.

-

Aromatic Carbons: The six carbons of the dibromophenyl ring will give rise to several signals in the aromatic region (δ 110-140 ppm). The carbons directly attached to the bromine atoms will be significantly influenced by the halogen's electronic effects.

-

Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear around δ 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The IR spectrum of 2-Chloro-N-(2,6-dibromophenyl)acetamide is predicted to show the following key absorption bands:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3250-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1690 cm⁻¹ due to the carbonyl stretching vibration of the amide group.

-

N-H Bend (Amide II): A band of moderate intensity is expected around 1520-1570 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.

-

C-N Stretch: A peak of moderate intensity in the region of 1200-1300 cm⁻¹.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretches).

-

C-Br Stretch: Absorptions for the C-Br bonds are expected in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

The mass spectrum of 2-Chloro-N-(2,6-dibromophenyl)acetamide is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine and two bromine atoms.

-

Molecular Ion Peak (M⁺): The molecular ion peak will show a distinctive cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most intense peak in this cluster will correspond to the molecular weight of the compound.

-

Major Fragmentation Pathways: Key fragmentation pathways would likely involve:

-

Alpha-cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the loss of a •CH₂Cl radical.

-

Cleavage of the amide C-N bond, resulting in the formation of a chloroacetyl cation ([ClCH₂CO]⁺) and a 2,6-dibromoaniline radical cation.

-

Loss of a bromine atom from the molecular ion or fragment ions.

-

Visualization of Molecular Structure and Fragmentation

The following diagrams illustrate the structure of 2-Chloro-N-(2,6-dibromophenyl)acetamide and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Caption: Plausible mass spectrometry fragmentation of 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Conclusion

While experimental data for 2-Chloro-N-(2,6-dibromophenyl)acetamide remains elusive, this guide provides a robust theoretical prediction of its spectroscopic characteristics. The expected NMR, IR, and mass spectra are based on the established principles of spectroscopy and by analogy to related haloacetamides. For definitive characterization, the synthesis and subsequent spectroscopic analysis of this compound would be required. Researchers working with this or similar novel compounds are encouraged to perform these analyses to contribute to the body of scientific knowledge.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 2-Chloro-N-(2,6-dibromophenyl)acetamide

Abstract

This guide provides a comprehensive framework for the systematic determination of the solubility profile of 2-Chloro-N-(2,6-dibromophenyl)acetamide. Given the critical role of solubility in determining the developability and efficacy of active pharmaceutical ingredients (APIs), this document outlines the fundamental principles, detailed experimental protocols, and robust analytical methodologies required for a thorough characterization. We address both thermodynamic and kinetic solubility assessments, with a primary focus on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, chemists, and drug development professionals engaged in the physicochemical characterization of novel chemical entities.

Introduction: Molecular Context and the Imperative of Solubility

Physicochemical Postulates for 2-Chloro-N-(2,6-dibromophenyl)acetamide

2-Chloro-N-(2,6-dibromophenyl)acetamide is an acetamide derivative characterized by a heavily halogenated aromatic moiety. Its molecular structure, featuring two bromine atoms and a chlorine atom, imparts significant hydrophobicity.

Structural Analysis and Predictions:

-

High Lipophilicity: The dibromophenyl group is strongly nonpolar, suggesting the molecule will have a high octanol-water partition coefficient (LogP).

-

Poor Aqueous Solubility: Consequently, its solubility in aqueous media is expected to be extremely low.

-

Solvent Preference: The principle of "like dissolves like" predicts that solubility will be significantly higher in nonpolar or moderately polar aprotic organic solvents.[1]

-

Ionization Potential: The amide proton is exceptionally weakly acidic and is not expected to ionize under physiological pH conditions, meaning its solubility will likely be pH-independent.

This predicted low aqueous solubility is a significant hurdle in drug development, potentially leading to poor absorption and limited bioavailability.[2][3] Therefore, precise and comprehensive experimental determination of its solubility profile is not merely a characterization step but a critical prerequisite for formulation development and lead optimization.[4]

The Foundational Role of Solubility in Pharmaceutical Sciences

Solubility is a master variable that influences nearly every stage of the drug discovery and development pipeline.[3]

-

Pre-formulation & Formulation: It dictates the choice of excipients, delivery systems (e.g., oral, parenteral), and dosage form.

-

Bioavailability: A drug must be in solution to be absorbed across biological membranes.

-

In Vitro Screening: Low solubility can cause compound precipitation in biological assays, leading to unreliable and misleading results.[2]

A well-defined solubility profile enables informed decisions, mitigating risks of costly late-stage failures.

The Gold-Standard for Equilibrium Solubility: The Shake-Flask Method

For definitive solubility measurement, the shake-flask method remains the most reliable and widely accepted technique.[4] It is designed to determine the thermodynamic equilibrium solubility , which represents the true saturation point of a compound in a given solvent at a specific temperature.

Causality Behind the Experimental Design

The core principle of this method is to allow a solid compound to achieve equilibrium with a solvent over a prolonged period. Every step is designed to ensure this equilibrium is reached and accurately measured.

-

Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated and that undissolved solid remains, which is the definition of a saturated solution at equilibrium.[4]

-

Prolonged Agitation: Continuous agitation for 24-72 hours is critical to overcome kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium.[1]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.

-

Inert Phase Separation: The method for separating the saturated solution (supernatant) from the undissolved solid must not introduce artifacts. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) prevents solute absorption onto the filter material.[1]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a self-validating system for determining the equilibrium solubility of 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Materials and Reagents:

-

2-Chloro-N-(2,6-dibromophenyl)acetamide (crystalline solid, >99% purity)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Acetonitrile, Methanol, Ethanol, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with sealed caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

PTFE syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-Chloro-N-(2,6-dibromophenyl)acetamide (e.g., 5-10 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. Ensure solid is visible at the bottom.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.[1]

-

Phase Separation:

-

Allow the vials to stand for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully draw off the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[1] This clear filtrate is the saturated solution.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated filtrate with a suitable mobile phase diluent.

-

Analyze the diluted sample using a validated HPLC method (see Section 3) to determine the concentration of the dissolved solute.

-

-

Data Reporting: Report the solubility in both mg/mL and mol/L at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

Visualization: Shake-Flask Experimental Workflow

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the solute in the saturated filtrate is paramount. Reversed-phase HPLC with UV detection is the most common and robust method for this purpose.[1][5]

Generalized HPLC Protocol for Quantification

This protocol provides a starting point for developing a validated method for 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The high hydrophobicity of the analyte suggests a higher percentage of organic solvent will be required for elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λmax (likely in the 230-280 nm range).

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of 2-Chloro-N-(2,6-dibromophenyl)acetamide of known concentrations in the mobile phase diluent.

-

Calibration Curve Construction: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.99 for accurate quantification.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

-

Concentration Calculation: Determine the peak area of the analyte in the sample and use the linear regression equation from the calibration curve to calculate its concentration.[6] Remember to account for the dilution factor used in step 4 of the shake-flask protocol.

Visualization: HPLC Quantification Workflow

Caption: General workflow for analyte quantification using HPLC with an external standard calibration.

Anticipated Solubility Profile Data

While experimental data must be generated, we can present a template table summarizing the expected results for 2-Chloro-N-(2,6-dibromophenyl)acetamide based on its structural characteristics. This table serves as the target output for the experimental work described.

| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Water | Polar Protic | 25 | Very Low | Fill in data | Fill in data |

| PBS (pH 7.4) | Aqueous Buffer | 37 | Very Low | Fill in data | Fill in data |

| Ethanol | Polar Protic | 25 | Moderate | Fill in data | Fill in data |

| Acetonitrile | Polar Aprotic | 25 | Moderate-High | Fill in data | Fill in data |

| Dichloromethane | Nonpolar | 25 | High | Fill in data | Fill in data |

| DMSO | Polar Aprotic | 25 | Very High | Fill in data | Fill in data |

Safety and Handling Precautions

Based on safety data sheets for structurally related chloroacetamide compounds, appropriate precautions must be taken.[7][8][9]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of 2-Chloro-N-(2,6-dibromophenyl)acetamide. By employing the gold-standard shake-flask method for thermodynamic equilibrium and leveraging the precision of HPLC for quantification, researchers can generate the reliable and accurate data essential for advancing pharmaceutical development. The predicted poor aqueous solubility underscores the necessity of this empirical work to guide rational formulation strategies and ensure the compound's potential is not limited by its physicochemical properties.

References

-

Berg, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

-

Völgyi, G., et al. (2007). A potentiometric titration method for the crystallization of drug-like organic molecules. European Journal of Pharmaceutical Sciences, 31(5), 303-311. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Berg, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: N1-(4-Bromo-2-chlorophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. Retrieved from [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Profiling of 2-Chloro-N-(2,6-dibromophenyl)acetamide

Executive Summary

2-Chloro-N-(2,6-dibromophenyl)acetamide is a highly specialized bifunctional molecule characterized by a rigidified aromatic system and an electrophilic alpha-chloroacetamide warhead. In the realm of modern drug discovery and agrochemical development, the strategic incorporation of halogenated acetamides serves as a cornerstone for designing targeted covalent inhibitors (TCIs)[1].

The unique 2,6-dibromo substitution pattern imparts severe steric hindrance, locking the molecule into a specific orthogonal conformation. Simultaneously, the alpha-chloro moiety acts as a highly tuned Michael acceptor/SN2 electrophile for cysteine targeting[1]. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated experimental workflows for synthesizing and profiling this compound.

Physicochemical Properties & Structural Dynamics

Understanding the physical properties of 2-Chloro-N-(2,6-dibromophenyl)acetamide is critical for predicting its behavior in organic synthesis and biological assays. The dual bromine atoms significantly increase the compound's lipophilicity and density[2].

Table 1: Quantitative Physicochemical Profiling

| Property | Value | Scientific Implication |

| Chemical Formula | C8H6Br2ClNO[3] | High halogen content increases metabolic stability and lipophilicity. |

| Molecular Weight | 327.4 g/mol [2] | Falls well within Lipinski's Rule of 5, favorable for oral bioavailability. |

| CAS Registry Number | 96686-52-1[3] | Primary identifier for chemical databases and procurement. |

| Predicted Density | 1.969 ± 0.06 g/cm³[2] | High density due to heavy bromine atoms; impacts solvent choice and partitioning. |

| Electrophilic Warhead | α -Chloroacetamide | Tuned reactivity for SN2 attack by biological thiols[4]. |

Causality of Sterics (The Ortho Effect): The van der Waals radius of a bromine atom is approximately 1.85 Å. Placing two massive bromine atoms at the 2 and 6 positions of the phenyl ring creates immense steric bulk adjacent to the acetamide nitrogen. To minimize steric clash, the amide plane is forced to rotate approximately 90 degrees relative to the phenyl ring. This orthogonal locking reduces the entropic penalty upon binding to a target protein—a critical factor leveraged in structure-based drug design to increase target selectivity.

Chemical Reactivity: The Electrophilic Warhead

The α -chloroacetamide group is a privileged warhead in the design of irreversible covalent inhibitors[1]. Unlike highly reactive acyl halides (which hydrolyze rapidly in aqueous media) or unreactive alkyl chlorides, the α -chloroacetamide strikes a "Goldilocks" balance. The adjacent carbonyl group withdraws electron density via induction, increasing the electrophilicity of the α -carbon and lowering the activation energy for an SN2 nucleophilic substitution[4].

When exposed to a biological nucleophile—specifically the thiolate anion (S⁻) of a cysteine residue—the warhead undergoes a rapid SN2 reaction. The thiolate attacks the α -carbon, displacing the chloride ion as a leaving group, and forms a stable, irreversible thioether linkage[1].

Covalent SN2 binding mechanism between the chloroacetamide warhead and a target cysteine.

Experimental Workflows & Methodologies

Protocol 1: Optimized Synthesis of 2-Chloro-N-(2,6-dibromophenyl)acetamide

This protocol describes the chloroacetylation of 2,6-dibromoaniline. The system is self-validating through integrated Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) checkpoints.

Reagents : 2,6-Dibromoaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Anhydrous Dichloromethane (DCM)[5].

-

Reaction Setup : Dissolve 2,6-dibromoaniline in anhydrous DCM under an inert nitrogen atmosphere.

-

Causality: DCM is an aprotic solvent that will not react with the highly electrophilic chloroacetyl chloride, while the nitrogen atmosphere prevents ambient moisture from hydrolyzing the acylating agent[5].

-

-

Base Addition : Add TEA to the solution and cool the flask to 0 °C in an ice bath.

-

Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base, HCl protonates the aniline, forming an unreactive ammonium salt[6]. TEA acts as an acid scavenger, precipitating as triethylammonium chloride and driving the reaction forward[6]. Cooling to 0 °C controls the exothermic acylation and prevents the formation of di-acylated side products.

-

-

Acylation : Dropwise addition of chloroacetyl chloride. Stir for 1 hour at 0 °C, then allow warming to room temperature for 4-16 hours[5].

-

Self-Validation (TLC) : Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the aniline spot (amine-reactive, ninhydrin positive) and the appearance of a higher Rf product spot validates reaction completion.

-

Work-up & Purification : Quench with saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[5]. Purify via silica gel flash chromatography.

-

Self-Validation (NMR) : Confirm the structure via 1H-NMR. The diagnostic singlet for the -CH2- protons of the chloroacetamide group should appear around 4.2 - 4.4 ppm, validating the successful attachment of the warhead.

Synthesis workflow highlighting the role of TEA in preventing aniline protonation.

Protocol 2: Covalent Reactivity Profiling via GSH Trapping Assay

Before testing a covalent inhibitor against a target protein, its intrinsic electrophilic reactivity must be quantified[4]. This self-validating assay uses reduced Glutathione (GSH) as a surrogate for protein cysteines.

-

Incubation : Prepare a 1 mM solution of 2-Chloro-N-(2,6-dibromophenyl)acetamide in DMSO. Mix with a 5 mM solution of GSH in PBS buffer (pH 7.4) at 37 °C.

-

Causality: A physiological pH ensures that a portion of the GSH thiol (pKa ~8.8) exists as the highly nucleophilic thiolate anion, mimicking the microenvironment of a kinase active site[1].

-

-

Time-Course Sampling : Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid.

-

Causality: Formic acid lowers the pH, rapidly protonating the thiolate and halting the SN2 reaction, freezing the kinetic state for accurate measurement.

-

-

Self-Validation (LC-MS) : Analyze the aliquots via LC-MS. Monitor the depletion of the parent mass (m/z ~326/328/330 due to Br isotopes) and the emergence of the GSH-adduct mass (parent + 307 Da - 36 Da for HCl loss). The pseudo-first-order half-life (t1/2) validates the warhead's reactivity profile.

References

-

Title: 2-Chloro-N-(2,6-dibromophenyl)acetamide (Cas 96686-52-1) Source: Parchem URL: 3

-

Title: Cas 857624-07-8 아세타미드, 2-클로로-N-(2,6-디브로 ... Source: Guidechem URL: 2

-

Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: NIH PMC URL: 1

-

Title: N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis Source: ChemicalBook URL: 5

-

Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: PubMed / NIH URL: 4

-

Title: 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 6974-56-7 Source: Benchchem URL: 6

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. parchem.com [parchem.com]

- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 6974-56-7 | Benchchem [benchchem.com]

Engineering 2-Chloro-N-(2,6-dibromophenyl)acetamide Derivatives: A Privileged Scaffold for Covalent Inhibition and Agrochemical Design

Executive Summary

The structural evolution of small-molecule electrophiles has driven significant breakthroughs in both targeted covalent inhibitors (TCIs) and agricultural chemistry. At the intersection of these fields lies 2-Chloro-N-(2,6-dibromophenyl)acetamide (CAS 857624-07-8) . This molecule combines a highly tunable α -chloroacetamide warhead with a sterically demanding, halogen-bond-donating 2,6-dibromophenyl moiety. This whitepaper deconstructs the chemical logic, synthesis protocols, and dual-application pathways of this privileged scaffold, providing a comprehensive guide for researchers engineering next-generation covalent ligands.

Chemical & Structural Dynamics

The Electrophilic Warhead: SN2 Kinetics

Unlike Michael acceptors (e.g., acrylamides) which rely on conjugate addition, α -haloacetamides are classical electrophiles that alkylate nucleophiles via a direct SN2 substitution mechanism[1]. The leaving group ability of the chloride ion, polarized by the adjacent electron-withdrawing carbonyl, creates an optimal trajectory for nucleophilic attack by biologically relevant thiols, predominantly cysteine residues[2].

The 2,6-Dibromophenyl Moiety: Sterics and σ -Hole Interactions

The inclusion of massive bromine atoms at the ortho positions of the aniline ring serves two critical mechanistic functions:

-

Conformational Restriction: The steric bulk of the bromine atoms restricts rotation around the N−C(aryl) bond. This forces the aromatic ring into a near-orthogonal conformation relative to the amide plane, pre-organizing the molecule and reducing the entropic penalty upon target binding.

-

Halogen Bonding: Bromine possesses a highly polarizable electron cloud, creating a localized region of positive electrostatic potential known as a σ -hole. This enables the formation of highly directional halogen bonds (C–Br ⋯ O) with protein backbone carbonyls or π -systems, significantly enhancing the residence time of the pre-covalent encounter complex[3][4].

Rational Synthesis and Derivatization Protocol

To harness this scaffold, precise synthetic execution is required. The electron-deficient and sterically hindered nature of 2,6-dibromoaniline renders standard aqueous Schotten-Baumann conditions inefficient. The following anhydrous protocol is engineered for high-yield, self-validating synthesis.

Step-by-Step Methodology: Anhydrous Acylation

-

Step 1: Nucleophile Preparation. Dissolve 1.0 equivalent of 2,6-dibromoaniline in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.

-

Causality: DCM is strictly utilized over protic solvents to prevent the competitive solvolysis (hydrolysis) of the highly reactive chloroacetyl chloride electrophile.

-

-

Step 2: Base Addition. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Causality: DIPEA is selected over standard Triethylamine (TEA). The bulky isopropyl groups of DIPEA prevent it from acting as a competing nucleophile, thereby avoiding the formation of parasitic quaternary ammonium salts with the electrophile.

-

-

Step 3: Electrophile Addition. Cool the reaction vessel to 0°C. Add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes.

-

Causality: The 0°C environment suppresses the highly exothermic nature of the acylation and prevents the formation of ketene intermediates, ensuring the reaction proceeds strictly via the desired tetrahedral addition-elimination pathway.

-

-

Step 4: Self-Validating In-Process Control (IPC). Allow the reaction to warm to room temperature. Monitor strictly via Thin Layer Chromatography (TLC; Hexane:EtOAc 4:1).

-

Validation: The protocol is self-validating—do not proceed to quenching until the starting material spot ( Rf≈0.6 ) is completely consumed and replaced by the product spot ( Rf≈0.3 ). This ensures thermodynamic completion.

-

-

Step 5: Quench and Isolate. Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract the organic layer, dry over anhydrous Na2SO4 , concentrate in vacuo, and recrystallize from hot ethanol to yield pure 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Caption: Synthetic workflow for 2-Chloro-N-(2,6-dibromophenyl)acetamide.

Application I: Targeted Covalent Inhibitors (TCIs)

In modern oncology and pharmacology, covalent inhibitors are designed to target specific, poorly conserved cysteine residues in kinase active sites (e.g., KRAS G12C, EGFR)[1]. The 2-chloro-N-(2,6-dibromophenyl)acetamide scaffold is a powerful tool in this domain.

The binding event is a two-step process. First, the ligand enters the binding pocket, where the dibromophenyl ring engages in halogen bonding with the protein backbone[4]. This non-covalent interaction dramatically increases the localized concentration and residence time of the ligand. Second, the sterically locked orthogonal conformation optimally presents the α -carbon of the chloroacetamide to the target cysteine thiolate, driving a rapid, irreversible SN2 alkylation[2].

Caption: Covalent binding mechanism driven by halogen bonding and steric pre-organization.

Application II: Agrochemicals and VLCFA Elongase Inhibition

Beyond human therapeutics, chloroacetamides are foundational to global agriculture as pre-emergence herbicides. Their primary mechanism of action is the irreversible inhibition of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex located in the plant endoplasmic reticulum[5][6].

The VLCFA synthase relies on a conserved, reactive cysteinyl sulfur in its active site. Chloroacetamides act as suicide substrates; the enzyme's cysteine performs a nucleophilic attack on the α -carbon of the herbicide instead of the natural fatty acyl-CoA substrate[6]. By utilizing a 2,6-dibromophenyl derivative instead of the traditional 2,6-dimethylphenyl (found in commercial agents like metolachlor), agrochemical engineers can drastically alter the compound's lipophilicity (LogP) and soil partition coefficient ( Koc ). The heavy halogen substitution increases resistance to rapid microbial degradation in the soil, extending the residual control window while maintaining potent VLCFA elongase inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the impact of the 2,6-substitution pattern on the physicochemical and reactive properties of the chloroacetamide scaffold, the following table summarizes the comparative dynamics between alkyl and halogen derivatives.

Table 1: Comparative Physicochemical and Binding Properties of 2-Chloro-N-(2,6-di-X-phenyl)acetamides

| Aryl Substitution (2,6-X) | Van der Waals Radius of X (Å) | Halogen Bonding Capacity | Electrophilic Reactivity ( SN2 ) | Primary Application Focus |

| Dimethyl (-CH3) | 2.00 | None | Moderate | Agrochemicals (VLCFA Inhibition) |

| Dichloro (-Cl) | 1.75 | Weak | High | Broad-spectrum Covalent Probes |

| Dibromo (-Br) | 1.85 | Strong | High | Targeted Covalent Inhibitors (TCIs) |

Note: While the van der Waals radius of bromine is slightly smaller than a methyl group, its polarizability and electron-withdrawing nature fundamentally shift the molecule from a purely sterically-driven ligand to an electronically-engaged covalent warhead.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Purification of 2-Chloro-N-(2,6-dibromophenyl)acetamide

Introduction & Scientific Context

2-Chloro-N-(2,6-dibromophenyl)acetamide is a highly valuable electrophilic building block in medicinal chemistry, agrochemical development, and materials science. It serves as a critical intermediate for synthesizing complex heterocycles, such as N-aryl-2-substituted acetamides, oxadiazoles, and triazoles [1]. The presence of the 2,6-dibromo substitution pattern on the phenyl ring imparts unique steric and electronic properties, making it an excellent candidate for structure-activity relationship (SAR) studies and cross-coupling reactions [2].

Mechanistic Insights & Experimental Causality

The synthesis relies on the nucleophilic acyl substitution (chloroacetylation) of 2,6-dibromoaniline with chloroacetyl chloride. As a Senior Application Scientist, it is crucial to understand the causality behind the reaction parameters to ensure a self-validating workflow:

-

Steric Hindrance: The two bulky bromine atoms at the ortho positions (2,6-) severely restrict the spatial accessibility of the amine nitrogen.

-

Electronic Deactivation: Bromine is highly electronegative; its inductive electron-withdrawing effect (-I) significantly reduces the nucleophilicity of the amine lone pair.

-

Causality of Reagent Choice: Because of the reduced reactivity of 2,6-dibromoaniline, a highly reactive acylating agent (chloroacetyl chloride) is required. Furthermore, an auxiliary base—such as triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or sodium acetate—is strictly necessary to neutralize the HCl byproduct. Without a base, the generated HCl would protonate the weakly nucleophilic amine, halting the reaction prematurely [3].

-

Temperature Control: The reaction must be initiated at 0 °C to control the highly exothermic addition of chloroacetyl chloride and prevent di-acylation (formation of a tertiary amide). It is subsequently allowed to warm to room temperature to provide the activation energy necessary to drive the sterically hindered substrate to complete conversion [1].

Materials and Reagents

The following table summarizes the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2,6-Dibromoaniline | 250.92 | 1.0 | 2.51 g (10 mmol) | Limiting Reactant |

| Chloroacetyl Chloride | 112.94 | 1.2 | 1.35 g (12 mmol) | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (15 mmol) | Acid Scavenger (Base) |

| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Solvent |

| Brine (Sat. NaCl) | N/A | N/A | 30 mL | Aqueous Wash |

| Anhydrous Na₂SO₄ | 142.04 | N/A | As needed | Drying Agent |

| Ethanol (Absolute) | 46.07 | N/A | 15-20 mL | Recrystallization Solvent |

Experimental Protocols

This protocol is designed as a self-validating system; phase separations and visual cues provide immediate feedback on reaction integrity.

Step 1: Reaction Setup

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.51 g (10 mmol) of 2,6-dibromoaniline in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Add 1.52 g (15 mmol) of triethylamine (TEA) to the solution.

-

Immerse the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 2: Acylation

-

Dilute 1.35 g (12 mmol) of chloroacetyl chloride in 20 mL of anhydrous DCM.

-

Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over a period of 15–20 minutes.

-